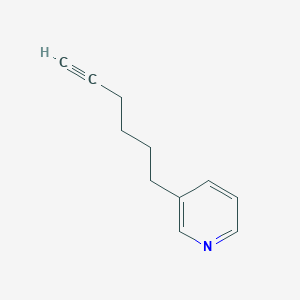
Pyridine, 3-(5-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(5-hexynyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). Pyridine derivatives are significant in various fields due to their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation of 1,5-dicarbonyl Compounds: This method involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar through fractional distillation.
Catalytic Reactions: Industrial synthesis of pyridine derivatives often involves catalytic reactions, such as the vapor-phase catalytic reaction of acetylene and ammonia.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine-N-oxides.
Reduction: Pyridine derivatives can be reduced to form piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic substitution reactions, such as bromination and sulfonation.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of pyridine derivatives.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Bromination reactions use bromine, while sulfonation reactions use fuming sulfuric acid in the presence of mercury(II) ions.
Major Products:
Pyridine-N-oxide: Formed from the oxidation of pyridine derivatives.
Piperidine Derivatives: Formed from the reduction of pyridine derivatives.
Bromopyridine and Pyridine-Sulfonic Acid: Formed from bromination and sulfonation reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and are used in the synthesis of various heterocyclic compounds .
Biology: Pyridine derivatives are used in the study of enzyme mechanisms and as probes for biological systems. They are also used in the synthesis of biologically active molecules .
Medicine: Pyridine derivatives are found in many pharmaceuticals, including antihistamines, antimalarials, and anticancer agents. Their unique chemical properties make them valuable in drug design and development .
Industry: Pyridine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also used in the manufacture of dyes, rubber chemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of pyridine derivatives involves their interaction with various molecular targets, such as enzymes and receptors. Pyridine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The specific mechanism depends on the structure of the pyridine derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic aromatic compound with a benzene ring fused to a pyridine ring.
Uniqueness of Pyridine, 3-(5-hexynyl)-: Pyridine, 3-(5-hexynyl)- is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, making it valuable in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
91131-91-8 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-hex-5-ynylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2 |
InChI-Schlüssel |
ZPNMIJROKNJXFS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















